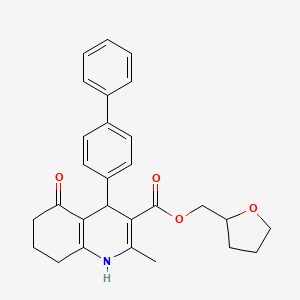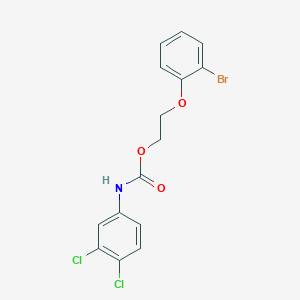![molecular formula C16H16N2O2S B5017541 N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide](/img/structure/B5017541.png)
N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide, also known as AMMB or NSC 686288, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family of compounds and is known to have various biochemical and physiological effects.
科学研究应用
N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide has been used in various scientific research applications. It has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been used as a tool to study the mechanism of action of other antitumor agents, such as topoisomerase inhibitors. It has also been used to study the role of protein kinases in cancer cells and to investigate the effects of various compounds on cell cycle progression.
作用机制
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide is not fully understood. However, it is known to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. This inhibition leads to the disruption of cell cycle progression and ultimately to cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a key role in the programmed cell death process.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells both in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. However, it is important to note that this compound may also have toxic effects on healthy cells, which could limit its use as a cancer treatment.
实验室实验的优点和局限性
One advantage of using N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide in lab experiments is its ability to inhibit the activity of protein kinases, which play a critical role in cell signaling pathways. This makes it a useful tool for studying the effects of various compounds on cell cycle progression and apoptosis. However, it is important to note that this compound may have toxic effects on healthy cells, which could limit its use in certain experiments.
未来方向
There are several future directions for research on N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide. One direction is to investigate its potential as a cancer treatment in vivo. Another direction is to study its effects on other signaling pathways in addition to protein kinases. Additionally, it may be useful to investigate the potential of this compound as a tool for studying the effects of various compounds on apoptosis. Finally, further research is needed to determine the safety and toxicity of this compound in vivo, which could impact its potential use as a cancer treatment.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-2-(methylthio)benzamide involves the reaction of 2-chloro-4-nitroaniline with 4-acetylaminothiophenol in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium dithionite to yield this compound. This synthesis method has been widely used in the production of this compound for scientific research purposes.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)17-12-7-9-13(10-8-12)18-16(20)14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXILTLIVLYHJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5017468.png)

![ethyl [5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5017478.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5017486.png)
![5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5017492.png)
![4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)thiomorpholine](/img/structure/B5017498.png)


![1-(4-{[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}-2-thienyl)ethanone](/img/structure/B5017520.png)
![methyl phenyl{[(2,4,6-triisopropylphenyl)sulfonyl]amino}acetate](/img/structure/B5017525.png)

![N-cyclopropyl-3-[1-(4-pyridinylmethyl)-4-piperidinyl]propanamide](/img/structure/B5017558.png)
![3-(3-fluorophenyl)-5-[3-(2-fluorophenyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5017565.png)
